4-[(4-Ethylpiperazin-1-yl)methyl]-2,6-dimethoxyphenol
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Overview
Description
4-[(4-Ethylpiperazin-1-yl)methyl]-2,6-dimethoxyphenol is an organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes an ethylpiperazine moiety attached to a dimethoxyphenol core. It is typically found as a solid and is soluble in various organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Ethylpiperazin-1-yl)methyl]-2,6-dimethoxyphenol typically involves the reaction of 4-ethylpiperazine with a suitable benzyl halide, followed by demethylation to introduce the phenolic hydroxyl groups. The reaction is usually carried out in an anhydrous solvent such as methanol, chloroform, or ether, using appropriate catalysts and conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Ethylpiperazin-1-yl)methyl]-2,6-dimethoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to its corresponding hydroquinone.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include quinones, hydroquinones, and various substituted phenols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(4-Ethylpiperazin-1-yl)methyl]-2,6-dimethoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-[(4-Ethylpiperazin-1-yl)methyl]-2,6-dimethoxyphenol involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-[(4-Ethylpiperazin-1-yl)methyl]-2,6-dimethoxyphenol include:
- 4-[(4-Methylpiperazin-1-yl)methyl]-2,6-dimethoxyphenol
- 4-[(4-Ethylpiperazin-1-yl)methyl]benzylamine
- 5-[(4-Ethylpiperazin-1-yl)methyl]pyridin-2-amine .
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it particularly valuable in certain research and industrial applications where these properties are desired.
Properties
IUPAC Name |
4-[(4-ethylpiperazin-1-yl)methyl]-2,6-dimethoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-4-16-5-7-17(8-6-16)11-12-9-13(19-2)15(18)14(10-12)20-3/h9-10,18H,4-8,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRHNRLUTLWUOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC(=C(C(=C2)OC)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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